molecular formula C23H18N2O4 B12494429 N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B12494429
M. Wt: 386.4 g/mol
InChI Key: BDUXBFIVUHGRNR-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a phthalimide group attached to a phenyl ring, which is further connected to a 2-methylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate.

    Attachment of the Phenyl Ring: The phthalimide intermediate is then reacted with a phenyl halide under basic conditions to attach the phenyl ring.

    Introduction of the 2-Methylphenoxy Acetamide Moiety: The final step involves the reaction of the phenyl intermediate with 2-methylphenoxy acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the phthalimide group to a more reactive amine group.

    Substitution: The phenyl and acetamide groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form strong interactions with protein active sites, while the phenyl and acetamide groups can enhance binding affinity and specificity. This compound may modulate the activity of its targets by inhibiting or activating specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
  • 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-

Uniqueness

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is unique due to its combination of a phthalimide group with a phenyl and 2-methylphenoxy acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C23H18N2O4/c1-15-7-2-5-12-20(15)29-14-21(26)24-16-8-6-9-17(13-16)25-22(27)18-10-3-4-11-19(18)23(25)28/h2-13H,14H2,1H3,(H,24,26)

InChI Key

BDUXBFIVUHGRNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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